

# NU-7107 DNA repair enzyme inhibition

**Author:** Smolecule Technical Support Team. **Date:** February 2026

**Compound Focus: NU-7107**

Cat. No.: S548532

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## Compound Profile and Key Data

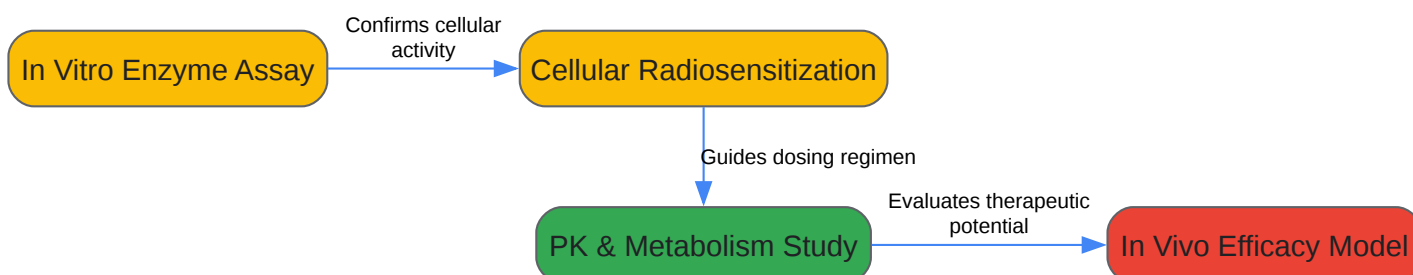
**NU-7107** is identified in the literature as a structural analog of the DNA-dependent protein kinase (DNA-PK) inhibitor NU7026. The primary quantitative data available from a preclinical study is summarized in the table below [1].

Parameter	Data for NU-7107	Context and Comparison
<b>Target Enzyme</b>	DNA-dependent protein kinase (DNA-PK)	A key enzyme in the non-homologous end-joining (NHEJ) pathway for repairing DNA double-strand breaks [1].
<b>Chemical Modification</b>	Morpholine ring methylated at C-2 and C-6	Analog of NU7026; designed to block metabolically sensitive hydroxylation sites [1].
<b>Impact on Pharmacokinetics</b>	Four-fold slower plasma clearance vs. NU7026	In mice following intravenous administration; confirms metabolism-driven clearance of the parent compound [1].

## Research Context and Suggested Approaches

Given the limited specific data on **NU-7107**, the following information on DNA repair inhibitor research may guide your experimental planning.

- **General Experimental Workflow:** The research process for DNA repair inhibitors often follows a path from *in vitro* characterization to *in vivo* models, as illustrated below.



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*Typical workflow for characterizing DNA repair inhibitors like **NU-7107**.*

- **Suggested Methodologies:**
  - **Enzyme Inhibition:** The original study on NU7026 used specific inhibitor compounds in clonogenic survival assays to measure the radiosensitization effect in human ovarian cancer cells [1].
  - **Metabolism Studies:** Investigation of NU7026 metabolism identified major oxidation sites and excretion products using techniques like LC/MS/MS, which would be equally relevant for studying **NU-7107** [1].
  - **Advanced Screening:** For discovering new inhibitors, techniques like **virtual fragment screening** against DNA repair enzyme targets (e.g., OGG1) in ultralarge chemical libraries are emerging as powerful tools [2].

## A Path Forward for Research

To overcome the lack of extensive public data on **NU-7107**, you may consider these approaches:

- **Consult Primary Literature:** Conduct a detailed search through scientific journals (e.g., via PubMed) using keywords like "NU7107 DNA-PK inhibitor" and "2-((2S,6R)-2,6-dimethylmorpholin-4-yl)-pyrimido[2,1-a]isoquinolin-4-one" (the stated chemical name) [1].
- **Explore Related Targets:** The field of DNA Damage Response (DDR) is broad. Research on other DDR inhibitors, such as PARP inhibitors (e.g., Olaparib) or Tdp1/Tdp2 inhibitors, can provide valuable methodological insights [3] [4] [5].

- **Leverage Commercial Intelligence:** Market reports on DDR drugs, while not containing experimental details, can provide context on the key players, developmental stages, and commercial landscape of this therapeutic area [3] [4].

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## References

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**Address:** Ontario, CA 91761, United States

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